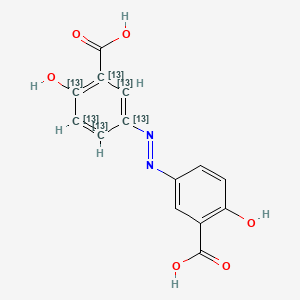

Olsalazine-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C14H10N2O6 |

|---|---|

Molecular Weight |

308.19 g/mol |

IUPAC Name |

5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

InChI |

InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)/i1+1,3+1,5+1,7+1,9+1,11+1 |

InChI Key |

QQBDLJCYGRGAKP-SEAGLJPZSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1N=N[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)C(=O)O)C(=O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |

Origin of Product |

United States |

Azo Coupling:the Resulting Diazonium Salt is then Reacted with One Equivalent of the Isotopically Labeled Precursor, 5 Aminosalicylic Acid 13c6. the Labeled 5 Aminosalicylic Acid 13c6 Acts As the Nucleophile. the Azo Coupling Reaction is an Electrophilic Aromatic Substitution, Where the Diazonium Ion Attacks the Activated Aromatic Ring of the Labeled 5 Aminosalicylic Acid 13c6.wikipedia.orgthe Coupling Typically Occurs at the Position Para to the Hydroxyl Group and Ortho to the Carboxylic Acid Group, Which is the Same Position As the Original Amino Group, Leading to the Formation of the Characteristic Azo Bond N=n That Links the Two Salicylic Acid Moieties.organic Chemistry.orgthe Reaction is Carefully Controlled, Often at a Low Temperature 0 5 °c and Under Specific Ph Conditions to Ensure the Desired Product is Formed and to Minimize Side Reactions.cuhk.edu.hk

Optimization of Synthetic Yields and Purity for Olsalazine-13C6 Production

Optimizing the yield and purity is critical in the synthesis of any isotopically labeled compound, especially given the high cost of labeled starting materials. For this compound, key parameters in the diazotization and azo coupling steps must be carefully controlled.

Table 2: Illustrative Reaction Condition Optimization

| Parameter | Condition | Rationale | Potential Outcome |

| Temperature | 0-5 °C | Diazonium salts are unstable at higher temperatures and can decompose, reducing yield. | Higher yield and purity of the azo-coupled product. |

| pH | Mildly acidic to neutral | The pH affects the reactivity of both the diazonium salt and the coupling component. Optimal pH maximizes the coupling rate. organic-chemistry.org | Increased reaction efficiency and minimized side-product formation. |

| Stoichiometry | Near 1:1 ratio of diazonium salt to labeled precursor | Ensures efficient use of the expensive labeled material and simplifies purification. | Maximizes incorporation of the labeled precursor and reduces complex purification steps. |

| Reaction Time | Monitored (e.g., by TLC or LC-MS) | Allows for determination of reaction completion and prevents degradation of the product over extended periods. | Prevents product degradation and maximizes isolated yield. |

Purity is of utmost importance for a compound intended as an internal standard. Following the synthesis, purification is typically achieved through recrystallization or chromatographic techniques. The purity and isotopic enrichment of the final this compound product must be rigorously assessed. High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight and the incorporation of the six ¹³C atoms, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and the specific location of the labels. nih.gov

Green Chemistry Approaches in Olsalazine Analog Synthesis Relevant to Isotopic Labeling

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve safety and efficiency. nih.govmdpi.com These principles are highly relevant to the synthesis of this compound and its analogs.

Key green chemistry strategies that can be applied include:

Use of Greener Solvents: Traditional diazotization and azo coupling reactions often use harsh acids and organic solvents. Research has demonstrated the potential for using water as a solvent, which is environmentally benign. mdpi.comacs.org Other green solvents like ethanol (B145695) or glycerol (B35011) could also be considered. mdpi.com

Alternative Catalysts and Reagents: Solid acid catalysts, such as p-toluenesulfonic acid, have been used to facilitate diazotization and coupling reactions under solvent-free or grinding conditions, which significantly reduces waste. icrc.ac.ir

Energy Efficiency: Microwave-assisted synthesis has been explored for the preparation of olsalazine analogs, offering a way to significantly reduce reaction times and energy consumption compared to conventional heating.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and potentially more cost-effective, which is an important consideration in the production of isotopically labeled compounds. jddhs.compfizer.com

Advanced Analytical Methodologies for Olsalazine 13c6 Characterization and Quantification

Mass Spectrometry-Based Quantitation of Olsalazine-13C6

Mass spectrometry (MS) is a cornerstone analytical technique for the quantitative analysis of pharmaceutical compounds due to its exceptional sensitivity and selectivity. When coupled with chromatographic separation methods, it provides a powerful platform for detecting and quantifying molecules like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique used for separating and analyzing compounds that can be vaporized without decomposition. In the context of this compound, it serves as a designated method for its primary application: as an internal standard for the quantification of its unlabeled analogue, olsalazine (B1677275). caymanchem.combertin-bioreagent.combioscience.co.uk Although less common for non-volatile molecules without derivatization, GC-MS can be employed for the analysis of related impurities or smaller, more volatile fragments. The process involves injecting the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. wvu.edu The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification. wvu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-throughput evolution, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are the predominant techniques for the analysis of this compound and its unlabeled counterpart in biological fluids. caymanchem.combertin-bioreagent.comcaymanchem.com These methods are ideal for non-volatile and thermally labile molecules. UHPLC utilizes columns with smaller particles, enabling faster analysis and superior resolution compared to conventional LC. dphen1.commdpi.com

In a typical bioanalytical assay, a sample containing olsalazine and a known amount of this compound is processed and injected into the UHPLC system. The compounds are separated on an analytical column before being introduced into the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) is often used for its high selectivity and sensitivity. nih.gov This involves selecting the specific molecular ion of the analyte (and the internal standard), fragmenting it, and then monitoring a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances quantification accuracy in complex matrices like human plasma. nih.gov For instance, a validated UHPLC-MS/MS method for olsalazine's active metabolite, mesalazine, demonstrates the power of this technique in pharmacokinetic studies, achieving a lower limit of quantification of 0.10 ng/mL in human plasma. nih.gov

Utilization of this compound as an Internal Standard in Bioanalytical Assays

The principal application of this compound is to serve as a stable isotope-labeled (SIL) internal standard in quantitative bioanalytical assays. caymanchem.combioscience.co.ukcaymanchem.com An internal standard (IS) is a compound added to samples, calibrators, and quality controls at a known concentration before sample processing. Its purpose is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. scioninstruments.combioanalysis-zone.com

SILs are considered the gold standard for quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest. bioanalysis-zone.comscispace.com this compound co-elutes with olsalazine during chromatography and experiences the same extraction recovery and ionization efficiency (or suppression). scioninstruments.combioanalysis-zone.com However, it is easily distinguished by the mass spectrometer due to the +6 Dalton mass difference from the six Carbon-13 atoms. caymanchem.com By calculating the ratio of the analyte's response to the IS's response, highly accurate and precise quantification can be achieved, compensating for variations that are unavoidable in complex bioanalytical procedures. scioninstruments.com

Table 1: Characteristics of an Ideal Internal Standard for Mass Spectrometry

| Feature | Description | Relevance of this compound |

|---|---|---|

| Chemical Similarity | Should be chemically and physically similar to the analyte. | Near-identical structure to olsalazine ensures similar behavior during extraction and chromatography. bioanalysis-zone.com |

| Mass Difference | Must be distinguishable from the analyte by the mass spectrometer. | The +6 mass unit difference is easily resolved by MS. caymanchem.com |

| Purity | Must be of high purity and free from the unlabeled analyte. | Commercially available with high isotopic and chemical purity (e.g., ≥98%). caymanchem.com |

| No Interference | Should not be present in the biological matrix being analyzed. | This compound is a synthetic compound not found endogenously. |

| Co-elution | Should elute at the same retention time as the analyte in LC or GC. | Identical molecular structure leads to co-elution with olsalazine. bioanalysis-zone.com |

Role of Mass Spectrometry in Identifying Metabolic Byproducts and Impurities Associated with this compound

Mass spectrometry is a critical tool for identifying and characterizing metabolites and impurities of drug compounds. researchgate.nettandfonline.com In the context of an assay using this compound, high-resolution mass spectrometry (HRMS) can differentiate the internal standard from the unlabeled parent drug (olsalazine), its expected metabolites (such as 5-aminosalicylic acid, or 5-ASA), and any potential process-related impurities. caymanchem.comresearchgate.net

The distinct mass of this compound ensures that its signal does not overlap with those of olsalazine or its metabolic products. scioninstruments.com During method development, MS analysis can be used to scan for potential metabolites by predicting their biotransformations (e.g., acetylation, glucuronidation) and searching for the corresponding masses. researchgate.net Similarly, it can detect impurities originating from the synthesis of the drug substance. researchgate.net By using a stable isotope-labeled standard like this compound, researchers can confidently quantify the parent drug even in the presence of numerous other related substances, as the MS can selectively monitor the unique mass-to-charge ratio for each compound of interest. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound, making it essential for confirming the identity and purity of newly synthesized standards like this compound.

Application of Carbon-13 NMR for Structural Elucidation and Purity Assessment of this compound

Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule. For this compound, ¹³C NMR serves two critical functions: structural confirmation and purity assessment. acs.orgresearchgate.net

First, it is used to verify the exact location of the isotopic labels. The six ¹³C atoms incorporated into one of the benzoic acid rings of the olsalazine structure will produce highly distinct signals in the ¹³C NMR spectrum compared to the unlabeled ¹²C atoms. caymanchem.com The specific chemical shifts of these signals confirm that the isotopic enrichment has occurred at the intended positions. acs.org Advanced 2D-NMR techniques can further be used to confirm the connectivity between atoms, providing definitive proof of the molecule's structure. acs.org

Second, ¹³C NMR is a powerful method for assessing the purity of the compound. researchgate.net The spectrum of a high-purity sample will show only the signals corresponding to the carbons of this compound. The presence of significant impurities would result in additional, unexpected peaks in the spectrum. Quantitative NMR (qNMR) can even be used to determine the purity of a sample with high accuracy without the need for a separate reference standard of the same compound. researchgate.net

| Quantitative NMR (qNMR) | Allows for the precise determination of concentration or purity against a certified standard. | Assesses the absolute purity of the this compound standard. researchgate.net |

Quantitative NMR (qNMR) Techniques for Concentration Determination of this compound and its Metabolites

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration of substances in a sample. mdpi.com Its fundamental principle lies in the direct proportionality between the intensity of an NMR signal and the number of atomic nuclei generating that signal. rssl.com This allows for the absolute or relative quantification of a target analyte, like this compound, often without the need for an identical reference standard for calibration, which is a common requirement in chromatographic techniques. rssl.com

In the context of this compound and its metabolites, qNMR offers a robust method for concentration determination in various samples, including biosynthetic solutions and biological matrices. researchgate.netnih.gov The technique is particularly valuable for quantifying metabolites that may be difficult to synthesize and isolate as pure standards. nih.gov For this compound, the key metabolites of interest include 5-aminosalicylic acid (5-ASA), the active therapeutic agent, and its further metabolized form, N-acetyl-5-aminosalicylic acid. caymanchem.comscience.gov

The qNMR method involves adding a certified internal standard of known concentration to the sample containing the analyte. asdlib.org By comparing the integral of a specific, non-overlapping resonance signal from the analyte with the integral of a signal from the internal standard, the precise concentration of the analyte can be calculated. asdlib.org The ¹H nucleus is most commonly used due to its high natural abundance and sensitivity. asdlib.org For accurate quantification, experimental parameters must be carefully controlled, particularly the relaxation delay (D1), which must be sufficiently long (typically 5-7 times the longest spin-lattice relaxation time, T1) to ensure complete magnetization recovery between scans. asdlib.org

Below is a table outlining typical parameters for a qNMR experiment for the quantification of this compound.

| Parameter | Setting/Value | Purpose |

| Spectrometer Frequency | ≥ 400 MHz | Provides better signal dispersion and sensitivity. |

| Nucleus | ¹H | High sensitivity and near 100% natural abundance. asdlib.org |

| Internal Standard | e.g., Maleic acid, Dimethyl sulfone | Must be of high purity, stable, non-volatile, and have signals that do not overlap with the analyte. asdlib.org |

| Solvent | Deuterated (e.g., DMSO-d6, D₂O) | To avoid large solvent signals that would overwhelm analyte signals. researchgate.net |

| Pulse Angle | 30-90° | A 90° pulse provides maximum signal for a single scan, but smaller flip angles can be used with shorter delays. |

| Relaxation Delay (D1) | > 5 x T₁ (longest) | Ensures full relaxation of all nuclei for accurate signal integration. asdlib.org |

| Number of Scans | 16-64 | Increased to improve signal-to-noise ratio for low concentration samples. |

| Data Processing | Baseline and phase correction | Critical for accurate integration of resonance signals. rssl.com |

This validated qNMR approach can produce highly accurate and precise concentration data, making it suitable for creating quantified solutions of this compound and its metabolites for use as analytical standards in other assays. researchgate.netnih.gov

Dynamic NMR Studies of this compound in Biological Mimetic Systems

Dynamic NMR (DNMR) spectroscopy is an advanced technique used to study the rates and mechanisms of physical or chemical processes that occur on the NMR timescale. Instead of observing static structures, DNMR focuses on molecules in flux, providing insight into conformational changes, rotational barriers, and intermolecular interactions.

While specific DNMR studies on this compound are not widely published, the application of this technique can be conceptualized for its use in biological mimetic systems. Such systems, like micelles or lipid bilayers, are designed to simulate the cellular environments where a drug acts. For Olsalazine, the crucial environment is the colon, where it is cleaved by bacterial azoreductases to release two molecules of 5-ASA. caymanchem.com

DNMR could be employed to investigate several key dynamic processes involving this compound:

Interaction with Membranes: By observing changes in the NMR spectrum (e.g., line broadening, chemical shift changes) in the presence of micelles, one could study the binding kinetics and orientation of this compound as it associates with these simplified membrane structures. This provides insight into how the prodrug might approach and interact with bacterial cell membranes before enzymatic cleavage.

Conformational Dynamics: The molecule itself has rotational freedom around the azo bond and the bonds connecting the salicylic (B10762653) acid rings. DNMR techniques like exchange spectroscopy (EXSY) could determine the energy barriers and rates of these conformational exchanges, which may be relevant for its recognition by bacterial enzymes.

Enzyme-Substrate Interaction: In a more complex setup, DNMR could potentially monitor the interaction of this compound with a purified azoreductase enzyme. By selectively observing the labeled ¹³C atoms, one could gain information about the binding event and the local environment of the drug within the enzyme's active site just prior to and during its metabolic cleavage.

These studies would provide a deeper, mechanistic understanding of the molecular behavior of this compound at the site of its bioactivation, complementing the static pictures provided by other analytical methods.

Chromatographic Techniques for Separation and Detection of this compound

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone analytical techniques for the separation, identification, and quantification of pharmaceutical compounds. This compound is explicitly intended for use as an internal standard for the quantification of its non-labeled counterpart, olsalazine, by GC- or LC-MS. caymanchem.combertin-bioreagent.com An internal standard is crucial for precise quantification as it corrects for variations in sample preparation, injection volume, and instrument response.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing non-volatile and thermally sensitive molecules like olsalazine and its metabolites. researchgate.net Method development focuses on optimizing the separation of the parent drug from its metabolites (5-ASA, N-acetyl-5-ASA) and any potential impurities.

Stationary Phase: Reversed-phase columns, such as C18 or C8, are most common. worktribe.com These non-polar columns separate compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, or water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to separate compounds with a range of polarities. tandfonline.com

Detection: UV detection is common, set at a wavelength where olsalazine and its metabolites show strong absorbance. For higher sensitivity and specificity, HPLC is coupled with mass spectrometry (LC-MS), which can distinguish between Olsalazine and its ¹³C₆-labeled internal standard based on their mass difference. caymanchem.com

Gas Chromatography (GC): GC is used for volatile and thermally stable compounds. researchgate.net Since olsalazine and its metabolites are non-volatile, a derivatization step is required to convert them into volatile analogs before GC analysis. This is often achieved through silylation, which replaces acidic protons with trimethylsilyl (B98337) (TMS) groups.

Derivatization Agent: An agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to make the analytes suitable for GC analysis. researchgate.net

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used for separation.

Detection: Flame Ionization Detection (FID) can be used, but coupling with Mass Spectrometry (GC-MS) is essential. researchgate.net GC-MS allows for the clear identification of the derivatized compounds and the accurate quantification of olsalazine using this compound as the internal standard. caymanchem.com

The table below summarizes typical parameters for HPLC and GC methods.

| Parameter | HPLC Method | GC Method (after derivatization) |

| Column | Reversed-Phase C18, 2.1-4.6 mm ID, 50-150 mm length worktribe.com | Capillary, e.g., DB-5ms, 0.25 mm ID, 30 m length |

| Mobile/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid researchgate.net | Helium (Carrier Gas) |

| Flow Rate | 0.2 - 1.0 mL/min | 1.0 - 1.5 mL/min |

| Mode | Gradient Elution | Temperature Gradient (Oven Program) |

| Detector | Tandem Mass Spectrometry (MS/MS) | Time-of-Flight Mass Spectrometry (TOF-MS) or Quadrupole MS |

| Internal Standard | This compound | Derivatized this compound |

Comprehensive Two-Dimensional Gas Chromatography with Mass Spectrometric Detection

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. researchgate.net This technique is particularly useful for the analysis of highly complex samples, such as those encountered in metabolomics or environmental analysis. researchgate.netresearchmap.jp

In a GCxGC system, two different GC columns are connected in series via a modulator. The first, longer column provides an initial separation, typically based on boiling point. The modulator then traps, focuses, and re-injects small fractions of the effluent from the first column onto a second, shorter, and faster column with a different stationary phase (e.g., different polarity). This second separation occurs very rapidly, allowing for a complete second-dimension chromatogram to be generated for each fraction from the first column.

When coupled with a fast mass spectrometric detector, such as Time-of-Flight Mass Spectrometry (TOF-MS), GCxGC-TOFMS becomes an exceptionally potent tool for analysis. researchgate.net

Application to this compound: The primary application for this compound in this context would be as an internal standard for advanced metabolic profiling studies. After administration of olsalazine, biological samples (e.g., feces, urine) contain a complex mixture of the parent drug, its primary metabolites (5-ASA), secondary metabolites (N-acetyl-5-ASA), and a vast number of endogenous compounds and other products from the gut microbiome.

Using GCxGC-TOFMS with derivatization, it would be possible to:

Achieve Superior Separation: Resolve trace-level metabolites of olsalazine from co-eluting matrix components that would overlap in a standard GC-MS analysis.

Identify Novel Metabolites: The structured nature of the GCxGC chromatogram (a 2D plot) and the high-resolution mass spectra from the TOF-MS can help in the tentative identification of previously unknown or unexpected metabolites.

Perform Accurate Quantification: The ¹³C₆-labeled internal standard would enable precise quantification of olsalazine and its known metabolites across this complex background, providing a highly accurate picture of its metabolic fate.

Quality Control and Reference Standard Applications of this compound

This compound as a Pharmacopeial Reference Standard for Method Validation and Quality Control

This compound serves a critical role as a stable isotope-labeled internal standard in analytical chemistry, particularly within the pharmaceutical industry. Its use is integral to quality control (QC) and the validation of analytical methods designed to quantify olsalazine. axios-research.comaxios-research.com Reference standards are highly characterized materials used to ensure the accuracy, precision, and traceability of analytical results, often against pharmacopeial standards like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). axios-research.comaxios-research.comsigmaaldrich.com

The primary application of this compound is as an internal standard in mass spectrometry-based methods (LC-MS or GC-MS). caymanchem.com Because it is chemically identical to olsalazine but has a different mass (due to the six ¹³C atoms), it behaves identically during sample extraction, chromatography, and ionization, but is easily distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard allows for the correction of analytical variability, leading to highly reliable data.

Its applications in method validation and quality control are extensive:

Method Validation: During the development of a new analytical method for olsalazine, this compound is used to validate key performance characteristics as required by regulatory bodies. europa.eu This includes assessing:

Accuracy: How close the measured value is to the true value.

Precision: The reproducibility of the measurement.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. researchgate.net

Matrix Effects: Assessing whether components of the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte.

Quality Control (QC): In a routine manufacturing or clinical setting, this compound is incorporated into QC samples that are analyzed alongside unknown samples. This ensures the ongoing reliability and performance of the analytical method over time. axios-research.com

Pharmacokinetic (PK) Studies: In studies that measure the concentration of olsalazine and its metabolites in biological fluids over time, the use of this compound as an internal standard is essential for generating the high-quality data needed to accurately determine pharmacokinetic parameters. researchgate.net

The table below details the specific applications of this compound as a reference standard.

| Application Area | Specific Use | Purpose |

| Pharmaceutical Development | Method Validation (AMV) for drug substance and product analysis | To establish and document that an analytical procedure is fit for its intended purpose. axios-research.comaxios-research.com |

| Quality Control (QC) | Routine analysis of manufactured batches of Olsalazine | To ensure product quality, consistency, and compliance with specifications. axios-research.com |

| Bioanalytical Studies | Internal standard for quantifying olsalazine in plasma, urine, or tissue | To obtain accurate concentration data for pharmacokinetic and drug metabolism studies. nih.govresearchgate.net |

| Regulatory Submissions | Part of the data package for ANDA and DMF filings | To provide validated analytical methods to regulatory agencies like the FDA. axios-research.com |

| Traceability | Reference against primary pharmacopeial standards (USP/EP) | To ensure that measurements are traceable to internationally recognized standards. axios-research.comaxios-research.com |

Traceability and Certification in Isotopic Standard Production

The production of this compound as an isotopic standard for use in analytical methodologies is governed by stringent quality control processes to ensure its accuracy and reliability. The establishment of metrological traceability and the provision of a comprehensive certificate of analysis are fundamental to its function as a certified reference material (CRM). wikipedia.orgresearchgate.net These processes guarantee that measurements made using this compound are accurate, comparable across different laboratories and over time, and tied to internationally recognized standards. nih.govsigmaaldrich.com

Metrological Traceability:

Metrological traceability is the cornerstone of any certified reference material, including isotopically labeled standards like this compound. It refers to an unbroken chain of calibrations that links the certified value of the standard to a recognized national or international measurement standard, ultimately tracing back to the International System of Units (SI). nih.govsigmaaldrich.com For this compound, this involves a multi-faceted approach ensuring the integrity of its chemical structure and the accuracy of its isotopic labeling.

The production of this compound begins with the chemical synthesis using starting materials enriched with the stable isotope carbon-13. sigmaaldrich.com The traceability chain for this compound would include:

Purity of Starting Materials: The chemical and isotopic purity of the ¹³C-labeled precursors are rigorously assessed and documented.

Controlled Synthesis Process: The synthetic route is carefully controlled and documented to ensure the correct molecular structure and the specific placement of the ¹³C atoms within the Olsalazine molecule.

Characterization of the Final Product: The final this compound product undergoes extensive analytical testing to confirm its identity, chemical purity, and isotopic enrichment. criver.comsynzeal.com These measurements are performed using calibrated instruments, which are themselves traceable to national standards. wikipedia.org For instance, mass spectrometers used for isotopic purity determination are calibrated against primary isotope ratio standards. researchgate.netoiv.int

Gravimetric Preparation: For solutions of this compound, the concentration is often determined gravimetrically, a primary method of measurement that is directly traceable to the SI unit for mass, the kilogram. wikipedia.org

This unbroken chain of comparisons ensures that the certified values for properties like purity and concentration are reliable and have a stated uncertainty. nih.gov

Certification Process:

The certification of this compound as a reference material is a formal process undertaken by the manufacturer, who may be accredited to international standards such as ISO 17034, "General requirements for the competence of reference material producers". sigmaaldrich.comisotope.com This accreditation provides confidence in the manufacturer's competence to produce reliable CRMs. isotope.com The certification process involves several key stages:

Material Production and Homogeneity Testing: A batch of this compound is synthesized and purified. wikipedia.org Subsequently, homogeneity studies are conducted to ensure that every unit within the batch has the same properties within specified uncertainty limits. sigmaaldrich.comlgcstandards.com

Stability Assessment: Stability studies are performed under various storage conditions to determine the shelf-life of the material and ensure that its certified properties remain stable over time. sigmaaldrich.comcaymanchem.com

Characterization and Value Assignment: A comprehensive analytical characterization is performed to assign certified values to key properties of the this compound standard. researchgate.net This typically involves multiple analytical techniques to ensure the accuracy of the assigned values. For this compound, these properties would include:

Identity: Confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Purity: Determined by methods such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

Isotopic Purity/Enrichment: Assessed using high-resolution mass spectrometry to determine the percentage of ¹³C atoms in the molecule. researchgate.netalmacgroup.com

Concentration (for solutions): Determined by gravimetric preparation or quantitative analysis methods like HPLC. lgcstandards.com

Certificate of Analysis (CoA):

The culmination of the certification process is the issuance of a Certificate of Analysis (CoA). synzeal.comsimsonpharma.comclearsynth.comchemie-brunschwig.ch This document provides all the necessary information for the end-user to correctly use the standard and have confidence in the traceability and uncertainty of the certified values. sigmaaldrich.comcriver.com

Below are representative data tables that would be included in a Certificate of Analysis for a batch of this compound.

Table 1: General Product Information

| Property | Specification |

|---|---|

| Product Name | This compound |

| Chemical Formula | C₈[¹³C]₆H₁₀N₂O₆ |

| Molecular Weight | 308.2 g/mol |

| CAS Number | Not available |

| Lot Number | XXX-XX-X |

| Format | Solid |

| Storage Condition | -20°C |

Table 2: Certified Analytical Data

| Parameter | Method | Certified Value | Uncertainty |

|---|---|---|---|

| Chemical Purity | HPLC-UV | ≥98% | ± 0.5% |

| Isotopic Purity | LC-MS | ≥99 atom % ¹³C | ± 0.2% |

| Residual Solvents | ¹H NMR | Conforms to specification | N/A |

| Water Content | Karl Fischer Titration | <0.5% | ± 0.1% |

Table 3: Structural and Isotopic Confirmation

| Analysis | Method | Result |

|---|---|---|

| Structure Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound |

| Isotopic Distribution | Mass Spectrometry | Consistent with theoretical distribution for 6 ¹³C atoms |

The detailed research findings and rigorous certification process ensure that this compound can be reliably used as an internal standard for the accurate quantification of Olsalazine in various matrices, supporting pharmaceutical development, quality control, and regulatory submissions. synzeal.comnih.gov The use of such well-characterized isotopic standards is critical for eliminating analytical variability, such as matrix effects in LC-MS analysis, leading to highly accurate and precise results. romerlabs.comfoodriskmanagement.com

Pharmacokinetic and Metabolic Research Applications of Olsalazine 13c6 in Preclinical Models

In Vitro Metabolic Studies of Olsalazine (B1677275) Utilizing Olsalazine-13C6

In vitro models are essential for elucidating the metabolic pathways of drugs in a controlled environment. The use of this compound in these studies allows for unambiguous identification and quantification of the parent drug and its metabolites.

Prodrug Bioconversion by Microbiota-Associated Azoreductases in Intestinal Models

Olsalazine is a prodrug, meaning it is administered in an inactive form and is converted to its active therapeutic agent, 5-aminosalicylic acid (5-ASA), within the body. caymanchem.comcaymanchem.comdrugbank.com This bioactivation is a key step in its mechanism of action and is primarily carried out by azoreductase enzymes produced by bacteria residing in the colon. drugbank.comnih.gov

In vitro intestinal models, which simulate the conditions of the gut, are employed to study this conversion process. By introducing this compound to these models, researchers can monitor its cleavage into two molecules of 5-ASA. The presence of the 13C label allows for precise tracking of the conversion rate and efficiency by the gut microbiota, providing valuable insights into the drug's activation under various conditions. caymanchem.comcaymanchem.combertin-bioreagent.com This is crucial for understanding how factors like the composition of the gut microbiome might influence the therapeutic efficacy of olsalazine. nih.gov

Hepatic Metabolism and Conjugation Pathways of this compound (e.g., Olsalazine-O-Sulfate formation)

While the primary metabolic fate of olsalazine is cleavage in the colon, a small fraction of the absorbed drug undergoes metabolism in the liver. drugbank.comfda.gov One of the identified metabolites is Olsalazine-O-sulfate (olsalazine-S). drugbank.comfda.gov Studies using this compound can elucidate the specifics of this hepatic metabolism.

When this compound is incubated with liver preparations, such as liver slices or hepatocytes, the formation of labeled metabolites like this compound-O-sulfate can be tracked. This allows for the characterization of the enzymes involved in this conjugation reaction and the determination of the rate of formation. Understanding these hepatic pathways is important for assessing potential drug-drug interactions and systemic exposure to olsalazine and its metabolites. drugbank.comfda.gov

Enterohepatic Recirculation Mechanisms Investigated with Labeled Olsalazine

Enterohepatic recirculation is a process where compounds are excreted by the liver into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the bloodstream to return to the liver. numberanalytics.com This process can significantly prolong the presence of a drug in the body. numberanalytics.com

The use of isotopically labeled compounds like this compound is invaluable for studying these complex recirculation pathways. researchgate.net By administering this compound and subsequently sampling bile, intestinal contents, and blood, researchers can trace the movement of the labeled compound and its metabolites through the enterohepatic circuit. This provides a detailed picture of the extent of recirculation and the factors that may influence it, such as transporter proteins in the liver and intestine. numberanalytics.com

In Vitro Studies Using Liver Microsomes for Phase I and Phase II Metabolism

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes (Phase I) and UDP-glucuronosyltransferases (UGTs) (Phase II). thermofisher.comuobabylon.edu.iqadmescope.com They are a standard in vitro tool for studying drug metabolism. thermofisher.comadmescope.com

Incubating this compound with liver microsomes allows for the detailed investigation of its Phase I and Phase II metabolism. nih.govmdpi.commdpi.com For instance, researchers can identify which specific CYP isozymes are responsible for any oxidative metabolism of olsalazine by observing the formation of hydroxylated metabolites of this compound. nih.gov Similarly, the formation of glucuronide conjugates of this compound can be studied to understand the role of UGTs in its elimination. mdpi.comnih.gov These studies help predict potential drug interactions and inter-individual variability in metabolism. researchgate.net

In Vivo Animal Model Pharmacokinetic Investigations Using this compound

Isotopic Tracing for Understanding Target Tissue Exposure and Biodistribution in Preclinical Models

Isotopic tracing with Olsalazine-¹³C₆ allows for precise tracking of the compound and its metabolites throughout the body, providing a detailed picture of its biodistribution and exposure in target tissues. bioanalysis-zone.comlicorbio.com This is particularly crucial for a colon-targeted drug like olsalazine, where confirming its delivery to the site of action is paramount.

In preclinical animal models, the use of ¹³C-labeled compounds enables researchers to follow the journey of the drug from administration to excretion. nuvisan.com Techniques like mass spectrometry can differentiate between the labeled and unlabeled forms of the molecule, allowing for accurate quantification in various biological matrices. nih.gov This helps determine the concentration of the active drug (5-ASA) and its metabolites in the colonic tissue, confirming that the prodrug design effectively delivers the therapeutic agent to the intended site. nih.gov

Table 1: Illustrative Biodistribution Data of a ¹³C-Labeled Compound in a Preclinical Model

| Tissue/Organ | Labeled Compound Concentration (µg/g) |

| Colon | 25.8 |

| Small Intestine | 5.2 |

| Liver | 1.9 |

| Kidney | 0.8 |

| Plasma | 0.5 |

| Brain | <0.1 |

This table represents hypothetical data to illustrate the type of information obtained from biodistribution studies using isotopically labeled compounds.

Metabolite Profiling and Identification in Animal Biofluids and Tissues with Olsalazine-¹³C₆

A significant application of Olsalazine-¹³C₆ is in the detailed profiling and identification of its metabolites in various biological samples from preclinical animal models. bioanalysis-zone.comtandfonline.com The stable isotope label acts as a clear marker, facilitating the detection of drug-related material against a complex biological background. researchgate.net

Upon administration, olsalazine is designed to pass through the upper gastrointestinal tract intact and be cleaved by bacterial azoreductases in the colon to release two molecules of 5-ASA, the active therapeutic agent. drugbank.comnih.gov 5-ASA is then further metabolized, primarily through acetylation, to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA). nih.gov

The use of Olsalazine-¹³C₆ allows researchers to definitively identify these and other potential metabolites in biofluids (like plasma and urine) and tissue homogenates. science.govlmdb.ca Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique employed for this purpose, enabling the separation and identification of compounds based on their mass-to-charge ratio. researchgate.net The distinct isotopic signature of Olsalazine-¹³C₆ and its resulting metabolites makes them readily distinguishable from endogenous molecules, aiding in the elucidation of metabolic pathways. acs.org

Table 2: Representative Metabolite Profile of Olsalazine-¹³C₆ in Rat Colon Tissue

| Metabolite | Chemical Formula |

| Olsalazine-¹³C₆ | C₁₄H₁₀N₂O₆ (with 6 ¹³C atoms) |

| 5-Aminosalicylic acid-¹³C₆ | C₇H₇NO₃ (with 6 ¹³C atoms) |

| N-acetyl-5-aminosalicylic acid-¹³C₆ | C₉H₉NO₄ (with 6 ¹³C atoms) |

This table provides a simplified representation of the expected primary metabolites of Olsalazine-¹³C₆.

Isotopic Tracer Studies for Drug Fate and Gastrointestinal Release

Utilizing ¹³C-Labeled Compounds to Track Colon-Targeted Drug Release in Animal Models

The primary goal of olsalazine's formulation is to achieve targeted drug release in the colon. ualberta.ca Isotopic labeling with ¹³C is an effective method to verify and quantify this targeted release in preclinical animal models. By administering Olsalazine-¹³C₆, researchers can track its transit through the gastrointestinal tract and pinpoint the location and extent of its cleavage into the active moiety, 5-ASA.

Studies involving other ¹³C-labeled compounds have successfully demonstrated this principle. For example, [¹³C]glucose encapsulated in coatings designed for colonic delivery has been used to monitor the arrival and breakdown of the formulation in the colon of animal models and humans. tandfonline.comtandfonline.comresearchgate.net The appearance of ¹³C-labeled metabolites in the bloodstream and the excretion of ¹³CO₂ in the breath serve as indicators of the compound's release and subsequent metabolism by colonic bacteria. tandfonline.comresearchgate.net

A similar approach with Olsalazine-¹³C₆ would involve monitoring the levels of the intact prodrug and its ¹³C-labeled metabolites (5-ASA and Ac-5-ASA) in the contents of different sections of the gastrointestinal tract (stomach, small intestine, and colon) at various time points after administration. This allows for a quantitative assessment of the formulation's ability to protect the drug from premature release and ensure its availability at the target site.

Quantification of Bacterial Cleavage Rates of Olsalazine-¹³C₆ in Simulated Gut Environments

In vitro models that simulate the conditions of the human gut are valuable tools for studying the mechanisms of colon-targeted drug delivery. These models, often in the form of fermentors containing fecal slurries or defined microbial populations, can be used to quantify the rate of bacterial cleavage of prodrugs like olsalazine. researchgate.net

By introducing Olsalazine-¹³C₆ into a simulated gut environment, researchers can measure the rate of disappearance of the parent compound and the appearance of its ¹³C-labeled metabolite, 5-ASA, over time. The stable isotope label ensures that the measurements are specific to the administered drug and not confounded by any pre-existing, structurally similar compounds in the fermentation medium. This allows for the calculation of key kinetic parameters, such as the cleavage rate constant, which provides a quantitative measure of the drug's susceptibility to bacterial metabolism. These in vitro fermentation studies help in understanding how factors like the composition of the gut microbiota can influence the efficacy of drug release. researchgate.net

Drug-Drug Interaction Research Models Employing Olsalazine-¹³C₆

The potential for drug-drug interactions (DDIs) is a critical aspect of preclinical drug development. bioivt.comich.org Olsalazine-¹³C₆ can be employed in various in vitro and in vivo models to investigate potential interactions with other co-administered drugs. mdpi.com These models help predict how other drugs might affect the metabolism and transport of olsalazine and its active metabolite, 5-ASA, and vice versa.

In vitro models, such as those using liver microsomes or hepatocytes, can be used to assess whether olsalazine or its metabolites inhibit or induce key drug-metabolizing enzymes, like cytochrome P450s (CYPs). nih.govresearchgate.net The use of Olsalazine-¹³C₆ in these assays, coupled with sensitive analytical techniques like LC-MS/MS, allows for precise quantification of the parent drug and its metabolites, providing clear data on potential enzymatic interactions.

Furthermore, preclinical in vivo DDI studies in animal models can be conducted. researchgate.net In such studies, Olsalazine-¹³C₆ could be co-administered with another drug, and the pharmacokinetic profiles of both compounds would be monitored. The stable isotope label allows for the unambiguous measurement of olsalazine and its metabolites, even in the presence of the other drug and its metabolites. This helps to determine if there are any significant alterations in absorption, distribution, metabolism, or excretion that could indicate a clinically relevant DDI. mdpi.com Physiologically based pharmacokinetic (PBPK) modeling can then be used to extrapolate these preclinical findings to predict the likelihood of DDIs in humans. bioivt.comnih.gov

Mechanistic and Preclinical Investigations Utilizing Olsalazine 13c6 and Its Analogs

Cellular and Molecular Mechanisms of Action of Olsalazine (B1677275) (In Vitro Studies)

In vitro studies using isolated intestinal tissues have demonstrated that olsalazine directly influences ion transport and secretion, which can affect fluid dynamics. Research on rabbit distal ileum showed that olsalazine, along with other azo-bonded 5-aminosalicylic acid (5-ASA) prodrugs, stimulates intestinal secretion. nih.gov This effect was measured by the change in short-circuit current (Isc), an indicator of net ion movement across the epithelial tissue. Olsalazine induced secretion in a dose-dependent manner, with an effective dose for 50% of maximal response (ED50) of 0.7 mM. nih.gov

Table 1: Effect of Olsalazine on Intestinal Ion Transport In Vitro

| Parameter | Tissue/Model | Finding | Concentration/Dose |

|---|---|---|---|

| Ileal Secretion | Rabbit Distal Ileum | Stimulated secretion | ED50 = 0.7 mM nih.gov |

| (Na+ + K+)-ATPase Inhibition | Human Ileum | IC50 = 4.1 mM nih.gov | Concentration-dependent |

| (Na+ + K+)-ATPase Inhibition | Human Sigmoid Colon | IC50 = 4.8 mM nih.gov | Concentration-dependent |

| Water & Sodium Absorption | General | Decreased absorption | Not Specified drugbank.com |

Olsalazine has been identified as a potent inhibitor of macrophage migration, a critical process in the inflammatory cascade. In vitro studies using purified intestinal macrophages demonstrated that olsalazine significantly inhibits chemotaxis in response to leukotriene B4 (LTB4), a powerful chemoattractant. nih.gov The inhibitory effect of olsalazine on macrophage chemotaxis was quantified with a half-maximal inhibitory concentration (IC50) of 0.39 mM. nih.gov This action is thought to be a key part of its mechanism for limiting local inflammatory processes in the colon. nih.gov By preventing the migration of macrophages to inflamed intestinal tissue, olsalazine may help attenuate the inflammatory response. nih.gov

A significant aspect of olsalazine's mechanism is its ability to modulate the metabolism of arachidonic acid, a key precursor to pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. nih.govdoaj.orgresearchgate.net Olsalazine works by inhibiting both the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the synthesis of these inflammatory mediators. nih.govnih.gov

In vitro studies using homogenates of human polymorphonuclear (PMNL) and mononuclear (MNL) leukocytes showed that olsalazine reduces the synthesis of several lipoxygenase products. nih.gov Specifically, it inhibits the formation of leukotriene B4 (LTB4) and various hydroxyeicosatetraenoic acids (5-HETE, 11-HETE, 12-HETE, and 15-HETE) in both cell types. nih.gov The inhibitory effect of olsalazine on the lipoxygenase pathway was found to be more significant than that of its active metabolite, 5-ASA. nih.gov Olsalazine also dose-dependently reduces total prostaglandin (B15479496) synthesis via the cyclooxygenase pathway. nih.gov

Olsalazine and its active component, 5-ASA, possess significant antioxidant capabilities, acting as scavengers of free radicals. nih.govmdpi.com Inflammatory processes are often associated with increased production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comnih.gov In vitro studies have confirmed that olsalazine demonstrates a dose-dependent scavenger effect on superoxide (B77818) radicals (O2-•) generated by both enzymatic reactions (xanthine/xanthine (B1682287) oxidase system) and cellular sources (activated polymorphonuclear leukocytes). nih.gov

The antioxidant properties of olsalazine are largely attributed to its 5-ASA moiety, which is considered the most effective component in scavenging oxidizing free radicals. mdpi.comdissolutiontech.com Detailed studies have shown that 5-ASA can efficiently scavenge a wide array of ROS and RNS, including hypochlorous acid (HOCl), singlet oxygen (¹O₂), peroxyl radicals (ROO•), nitric oxide (•NO), and peroxynitrite (ONOO-). nih.gov This broad-spectrum scavenging activity may be a major pathway through which olsalazine exerts its pharmacological effects against inflammation. mdpi.comnih.gov

Beyond its effects on arachidonic acid metabolism, olsalazine has been shown to inhibit other key enzymes involved in inflammatory and metabolic pathways. One such enzyme is xanthine oxidase (XOD), which catalyzes the final steps in purine (B94841) metabolism to produce uric acid and is also a source of oxygen-derived free radicals. nih.govdrugbank.com

In vitro screening of approved drugs identified olsalazine sodium as a potent inhibitor of XOD. drugbank.comucl.ac.uk Enzymatic kinetic studies revealed that it acts as a hybrid-type inhibitor of the enzyme. drugbank.comucl.ac.uk The inhibitory activity was quantified with a half-maximal inhibitory concentration (IC50) value of 3.4 mg/L. drugbank.comucl.ac.uk This inhibition of xanthine oxidase not only points to a potential role in reducing uric acid levels but also contributes to its antioxidant activity by decreasing the generation of superoxide radicals. nih.govnih.gov

Table 2: In Vitro Enzyme Inhibition by Olsalazine

| Enzyme | Source/Model | Inhibition Type | IC50 Value |

|---|---|---|---|

| Xanthine Oxidase (XOD) | In Vitro Assay | Hybrid-type | 3.4 mg/L drugbank.comucl.ac.uk |

Recent research has uncovered a novel epigenetic mechanism for olsalazine, identifying it as a DNA hypomethylating agent. Abnormal DNA methylation is a key factor in the development of various diseases, making inhibitors of DNA methyltransferase (DNMT) enzymes promising therapeutic candidates. nih.gov

Through computational screening and subsequent validation in cell-based assays, olsalazine was characterized as a novel DNA hypomethylating compound that closely mimics the action of the known inhibitor 5-aza-2'-deoxycytidine. Studies in canine lymphoid tumor cell lines showed that treatment with olsalazine led to a reduction in the total amount of 5-methylcytosine (B146107) in genomic DNA. Further research in human breast cancer cell lines (MDA-MB-231) compared olsalazine to the DNMT inhibitor decitabine. nih.gov In these cells, 300 μM of olsalazine caused a 6 to 7.7-fold increase in the expression of the tumor suppressor gene CDH1 after 24-48 hours of treatment. nih.gov It is suggested that olsalazine may be capable of inhibiting more than one isoform of DNMT, contributing to its effectiveness. nih.gov

Table 3: Effect of Olsalazine on Gene Expression in MDA-MB-231 Cells

| Treatment | Gene | Time Point | Fold Increase in Expression |

|---|---|---|---|

| Olsalazine (300 μM) | CDH1 | 24-48 hours | ~6 - 7.7 nih.gov |

| Decitabine (300 μM) | CDH1 | 48 hours | Significant increase nih.gov |

Preclinical Efficacy Studies in Animal Disease Models

The therapeutic potential of olsalazine, and by extension its isotopically labeled analog Olsalazine-13C6, has been extensively evaluated in various preclinical animal models. These studies provide crucial insights into its mechanisms of action and efficacy in disease states, particularly those involving inflammation and cellular proliferation.

Olsalazine has demonstrated significant therapeutic effects in rodent models of colitis induced by chemicals like dextran (B179266) sulfate (B86663) sodium (DSS). nih.govnih.gov The DSS-induced colitis model is widely used in experimental research due to its simplicity, low cost, and good reproducibility, mimicking many aspects of human ulcerative colitis (UC). nih.govfrontiersin.orgmdpi.com

In a study involving BALB/c mice with DSS-induced UC, olsalazine treatment led to a significant improvement in the general condition of the mice, including body weight and disease activity index (DAI) scores. nih.gov The DAI score, a composite measure of disease severity, was significantly lower in olsalazine-treated mice compared to the untreated model group. nih.gov Furthermore, olsalazine administration resulted in a reduction of colonic mucosal damage, as evidenced by lower colonic mucosal damage index (CMDI) scores and histological scores (HS). nih.gov Macroscopic changes such as colonic congestion, shortening, and thickening of the intestinal wall, which are characteristic of DSS-induced colitis, were also ameliorated by olsalazine treatment. nih.govnih.gov A dose-dependent effect of olsalazine has been observed, with higher doses corresponding to greater therapeutic benefit. nih.gov

Below is a table summarizing the key findings from a representative study on the efficacy of olsalazine in a DSS-induced colitis model.

Table 1: Efficacy of Olsalazine in DSS-Induced Colitis in Mice

| Parameter | Model Group (DSS only) | Olsalazine-Treated Group | Normal Group |

|---|---|---|---|

| Disease Activity Index (DAI) Score | Significantly higher | Significantly decreased | Normal |

| Colonic Mucosal Damage Index (CMDI) | Significantly higher | Significantly decreased | Normal |

| Histological Score (HS) | Significantly higher | Significantly decreased | Normal |

| Colon Length | Shortened | Increased towards normal | Normal |

The therapeutic efficacy of olsalazine in colitis models is closely linked to its potent immunomodulatory properties. nih.govnih.gov In animal models of inflammatory bowel disease (IBD), olsalazine has been shown to restore the balance of pro-inflammatory and anti-inflammatory cytokines. nih.gov

Studies have demonstrated that olsalazine treatment significantly decreases the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17). nih.govresearchgate.net Conversely, olsalazine promotes the expression of anti-inflammatory and regulatory cytokines, including Interleukin-2 (IL-2), Interleukin-10 (IL-10), and Interleukin-22 (IL-22). nih.gov This modulation of the cytokine profile helps to reduce intestinal inflammation and injury. nih.gov The mechanism involves the inhibition of inflammatory cell infiltration and the regulation of immune cell differentiation and function. nih.govnih.gov For instance, olsalazine can influence the proliferation and differentiation of T lymphocytes, which play a central role in the pathogenesis of IBD. nih.gov

The following table details the impact of olsalazine on key cytokine expression in animal models of colitis.

Table 2: Modulation of Cytokine Expression by Olsalazine in Animal Models of Colitis

| Cytokine | Effect of Olsalazine Treatment | Function in Colitis |

|---|---|---|

| TNF-α | Decreased nih.gov | Pro-inflammatory |

| IFN-γ | Decreased nih.gov | Pro-inflammatory |

| IL-1β | Decreased nih.gov | Pro-inflammatory |

| IL-6 | Decreased | Pro-inflammatory |

| IL-17 | Decreased nih.gov | Pro-inflammatory |

| IL-2 | Increased nih.gov | Regulatory/Anti-inflammatory |

| IL-10 | Increased nih.gov | Anti-inflammatory |

| IL-22 | Increased nih.gov | Tissue-protective/Anti-inflammatory |

Olsalazine has been found to play a crucial role in restoring intestinal barrier function and promoting tissue repair in preclinical models of colitis. nih.govnih.gov The intestinal barrier, formed by a single layer of epithelial cells and tight junctions, is often compromised in IBD, leading to increased permeability and influx of luminal antigens that perpetuate inflammation. nih.gov

Research has shown that olsalazine treatment enhances the expression of key tight junction proteins, such as Zonula occludens-1 (ZO-1) and Occludin-1, which are essential for maintaining the integrity of the intestinal barrier. nih.gov This restoration of barrier function is critical for preventing the translocation of harmful substances from the gut lumen into the circulation. nih.gov

In addition to its barrier-protective effects, olsalazine actively promotes the repair of damaged intestinal tissue. nih.gov This is achieved, in part, by increasing the expression of growth factors like Epidermal Growth Factor (EGF) and Transforming Growth Factor (TGF). nih.gov These growth factors stimulate epithelial cell proliferation and migration, which are vital processes for wound healing in the colon. nih.gov

Preclinical studies in rodent models of colorectal cancer (CRC) have revealed the antitumorigenic potential of olsalazine. researchgate.netnih.gov In a model using 1,2-dimethylhydrazine-treated rats, both olsalazine and its active metabolite, 5-aminosalicylic acid (5-ASA), effectively reduced tumor number and load. nih.gov

The chemopreventive effects of olsalazine are attributed to its ability to modulate key cellular processes involved in cancer development. researchgate.netnih.gov Specifically, olsalazine has been shown to inhibit tumor cell proliferation and induce apoptosis (programmed cell death) in colorectal cancer cells. researchgate.netnih.gov While 5-ASA was found to inhibit the formation of aberrant crypt foci, an early marker of colon carcinogenesis, olsalazine did not show this effect, suggesting that its primary antitumor activity occurs at a later stage of tumor development. nih.govnih.gov The inhibition of proliferation and induction of apoptosis are considered key mechanisms underlying the antitumor effects of olsalazine in these models. nih.gov

The table below summarizes the key findings of olsalazine's effects in a rodent model of colorectal cancer.

Table 3: Antitumorigenic Effects of Olsalazine in a Rodent Model of Colorectal Cancer

| Parameter | Effect of Olsalazine Treatment |

|---|---|

| Tumor Number | Reduced nih.gov |

| Tumor Load | Reduced nih.gov |

| Tumor Cell Proliferation | Reduced nih.gov |

| Tumor Apoptosis | Increased nih.gov |

| Aberrant Crypt Foci Formation | No significant effect nih.gov |

Recent research has uncovered a novel application for olsalazine in the management of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood and a major risk factor for gout. nih.govcapes.gov.br This effect is mediated through the inhibition of xanthine oxidoreductase (XOR), a key enzyme in the purine metabolism pathway that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govcapes.gov.brresearchgate.net

In vitro studies have demonstrated that olsalazine is a potent inhibitor of xanthine oxidase (a form of XOR), with an IC50 value of 3.4 mg/L. nih.govcapes.gov.br Enzymatic kinetic studies have classified olsalazine as a hybrid-type inhibitor of this enzyme. nih.govcapes.gov.br

In vivo studies using animal models of hyperuricemia, such as those induced by potassium oxonate, have confirmed the uric acid-lowering effects of olsalazine. researchgate.net Treatment with olsalazine resulted in a dose-dependent decrease in serum urate levels, as well as a reduction in the activity of xanthine oxidoreductase in both the serum and the liver. nih.govcapes.gov.br These findings suggest that olsalazine could potentially be repurposed for the treatment of hyperuricemia. nih.govcapes.gov.br

Interactions with Biological Systems at a Mechanistic Level

At a mechanistic level, the biological effects of olsalazine are multifaceted. As a prodrug, its primary mode of action is the targeted delivery of 5-ASA to the colon. nih.gov However, the intact olsalazine molecule itself may also exert some biological effects.

The immunomodulatory and anti-inflammatory actions of olsalazine are central to its therapeutic efficacy. The suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) and the enhancement of anti-inflammatory cytokine expression (e.g., IL-10) are key mechanisms. nih.gov This modulation of the immune response helps to dampen the inflammatory cascade that drives diseases like ulcerative colitis. nih.gov

Furthermore, olsalazine's interaction with the arachidonic acid cascade, a major pathway in inflammation, is another important aspect of its mechanism. While not detailed in the provided search results, it is a known mechanism for aminosalicylates.

The inhibition of xanthine oxidoreductase represents a distinct and significant interaction with a key metabolic enzyme. nih.govcapes.gov.br This inhibition not only has implications for hyperuricemia but may also contribute to the anti-inflammatory effects of olsalazine, as XOR is a source of reactive oxygen species (ROS) which are implicated in inflammatory processes. mdpi.com

The antitumorigenic effects of olsalazine are mediated through the induction of apoptosis and inhibition of cell proliferation in cancer cells. researchgate.netnih.gov The precise molecular targets involved in these processes are an area of ongoing research.

Table 4: Compound Names

| Compound Name |

|---|

| 1,2-dimethylhydrazine |

| 5-aminosalicylic acid (5-ASA) |

| Dextran Sulfate Sodium (DSS) |

| Epidermal Growth Factor (EGF) |

| Hypoxanthine |

| Interferon-gamma (IFN-γ) |

| Interleukin-10 (IL-10) |

| Interleukin-17 (IL-17) |

| Interleukin-1β (IL-1β) |

| Interleukin-2 (IL-2) |

| Interleukin-22 (IL-22) |

| Interleukin-6 (IL-6) |

| Occludin-1 |

| Olsalazine |

| This compound |

| Potassium oxonate |

| Transforming Growth Factor (TGF) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Uric acid |

| Xanthine |

| Xanthine oxidoreductase (XOR) |

Protein Binding Dynamics and Their Impact on Olsalazine Bioavailability

Preclinical studies, which utilize tools like 14C-labeled olsalazine and could similarly use this compound, have revealed that olsalazine and its primary systemic metabolite, olsalazine-O-sulfate (olsalazine-S), exhibit extensive binding to plasma proteins, with over 99% of each compound being bound. drugbank.comnih.govfda.govfda.govpfizer.com This high degree of protein binding has a profound impact on the drug's bioavailability and pharmacokinetic profile.

Systemic bioavailability of olsalazine after oral administration is very limited, with studies indicating that only about 2.4% of a dose is absorbed. drugbank.comnih.govfda.govpfizer.comdrugs.com The vast majority (98-99%) of the dose transits to the colon, where it is cleaved by bacterial azoreductases into two molecules of the therapeutically active agent, 5-aminosalicylic acid (5-ASA). fda.govpfizer.com

The small fraction of olsalazine that is absorbed is subject to rapid metabolism and clearance, exhibiting a short serum half-life of approximately 0.9 hours. fda.govfda.govdrugs.com However, its metabolite, olsalazine-S, has a remarkably long half-life of about seven days. nih.govfda.govfda.govpfizer.com This extended half-life is attributed to the slow dissociation of olsalazine-S from its binding site on plasma proteins. fda.govfda.govpfizer.com This strong binding effectively creates a circulating reservoir of the metabolite, though less than 1% of both olsalazine and olsalazine-S are found undissociated in the plasma. drugbank.comnih.govfda.govfda.gov

In contrast, the active moiety, 5-ASA, and its acetylated metabolite, N-acetyl-5-ASA (Ac-5-ASA), show lower plasma protein binding at 74% and 81%, respectively. drugbank.comnih.govfda.gov The extensive protein binding of the parent drug and its sulfated metabolite limits their distribution and availability for further metabolic processes or excretion, while the lower binding of the active component, 5-ASA, allows for its local action in the colon.

Table 1: Protein Binding and Pharmacokinetic Parameters of Olsalazine and its Metabolites

| Compound | Plasma Protein Binding (%) | Systemic Bioavailability (%) | Serum Half-life |

| Olsalazine | >99% drugbank.comnih.govfda.govfda.govpfizer.com | ~2.4% drugbank.comnih.govfda.govpfizer.comdrugs.com | ~0.9 hours fda.govfda.govdrugs.com |

| Olsalazine-O-Sulfate (Olsalazine-S) | >99% drugbank.comnih.govfda.govfda.govpfizer.com | N/A | ~7 days nih.govfda.govfda.govpfizer.com |

| 5-Aminosalicylic Acid (5-ASA) | 74% drugbank.comnih.govfda.gov | N/A | N/A |

| N-acetyl-5-ASA (Ac-5-ASA) | 81% drugbank.comnih.govfda.gov | N/A | N/A |

This table is interactive. Click on the headers to sort the data.

Role of Transport Proteins in Olsalazine and Metabolite Disposition

The disposition of any drug is significantly influenced by membrane transport proteins, which control its absorption, distribution, and elimination. nih.govnih.govmhmedical.com While specific transporters for olsalazine have not been exhaustively identified in the available literature, their role can be inferred from its pharmacokinetic profile. Drug transporters are broadly categorized into two superfamilies: ATP-binding cassette (ABC) transporters, which are typically efflux pumps, and Solute Carrier (SLC) transporters, which often handle drug uptake. nih.govmhmedical.com

Given olsalazine's very low systemic absorption, it is plausible that efflux transporters in the intestinal epithelium, such as P-glycoprotein (P-gp, encoded by ABCB1), play a role in limiting its entry into systemic circulation. nih.govresearchgate.net These transporters actively pump substrates back into the gut lumen, thereby reducing the net absorption of the drug.

For the small amount of olsalazine and its metabolites that do enter circulation, hepatic and renal transporters are critical for their disposition. Hepatic transporters on the sinusoidal membrane of liver cells mediate the uptake of drugs from the blood for metabolism, while canalicular transporters excrete drugs and their metabolites into the bile. researchgate.net Approximately 0.1% of an oral olsalazine dose is metabolized in the liver to olsalazine-S. fda.govfda.govpfizer.com

The ultimate elimination of olsalazine metabolites occurs via the kidneys and feces. Approximately 20% of the total 5-ASA formed in the colon is recovered in the urine, almost entirely as Ac-5-ASA. drugbank.comnih.govfda.gov This renal excretion is mediated by a series of uptake and efflux transporters in the kidney tubules that handle organic anions. The remainder of the 5-ASA is partially acetylated and excreted in the feces. drugbank.comnih.gov The use of labeled compounds like this compound in preclinical models is essential for quantifying the relative contributions of these different transport and elimination pathways.

Emerging Research Areas for this compound Application

Recent research has explored novel applications for olsalazine beyond its traditional role, leveraging its unique chemical structure for advanced drug delivery systems. One significant area of investigation is in the field of nanotechnology and materials science.

A notable development involves using olsalazine as an organic linker to construct a metal-organic framework (MOF) nanoneedle. nih.gov In one study, a copper-based MOF, designated Cu2(Olsa), was synthesized. nih.gov This approach reimagines olsalazine not just as a prodrug, but as a structural component of a sophisticated delivery vehicle. The resulting nanoneedles serve as a depot for olsalazine, possess a high surface-area-to-volume ratio, and exhibit reactive oxygen species (ROS) scavenging abilities. nih.gov

When embedded in an inulin (B196767) hydrogel, this composite material (Cu2(Olsa)/Gel) demonstrates improved bio-adhesion and enhanced retention in the colon. nih.gov The azo bond within the olsalazine linker remains cleavable by bacterial azoreductases in the colon, ensuring the targeted release of the active 5-ASA molecules at the site of inflammation. nih.gov Such advanced systems aim to reshape intestinal homeostasis and provide more effective relief from inflammatory bowel disease (IBD). nih.gov

The application of this compound would be invaluable in the preclinical assessment of these novel delivery systems. By tracing the labeled compound, researchers could precisely quantify the release kinetics of olsalazine from the nanoneedle structure within the colonic environment, confirm its conversion to 5-ASA, and track the distribution of the active agent within the mucosal tissue, thereby validating the efficacy and targeting mechanism of the nanocarrier.

Future Directions and Advanced Research Paradigms for Olsalazine 13c6

Development of Novel Analytical Approaches for High-Throughput Olsalazine-13C6 Analysis

The quantification of olsalazine (B1677275) and its active metabolite, 5-ASA, is crucial for pharmacokinetic and metabolic studies. While existing methods like high-performance liquid chromatography (HPLC) with UV or fluorescence detection are available, they can be complex and time-consuming. capes.gov.brupce.cz The development of high-throughput analytical methods is essential for large-scale preclinical and clinical studies.

Future advancements will likely focus on the refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The use of this compound as an internal standard is paramount in these assays to ensure accuracy and precision by correcting for matrix effects and variations in sample processing. researchgate.net Innovations in automated sample preparation, faster chromatography, and more sensitive mass spectrometers will enable the rapid and simultaneous quantification of olsalazine, 5-ASA, and its acetylated metabolite, N-acetyl-5-ASA, from various biological samples. capes.gov.brmdpi.comnih.gov The goal is to develop robust and validated high-throughput assays that can be readily implemented in diverse research settings, from basic pharmacology to clinical trial monitoring.

Table 1: Comparison of Analytical Techniques for Olsalazine and its Metabolites

| Analytical Technique | Analytes | Throughput | Key Advantages | Key Limitations |

| HPLC-UV/Fluorescence | 5-ASA, N-acetyl-5-ASA | Low to Medium | Cost-effective, widely available | Lower sensitivity and specificity, complex sample preparation capes.gov.brupce.czacs.org |

| LC-MS/MS with this compound | Olsalazine, 5-ASA, N-acetyl-5-ASA | High | High sensitivity and specificity, accurate quantification with internal standard researchgate.netnih.gov | Higher equipment cost, requires specialized expertise |

| Electrochemical Sensing | 5-ASA | Potentially High | Portable, rapid analysis | Susceptible to interference, may require frequent electrode maintenance acs.org |

Integrating this compound Studies with Multi-Omics Approaches in Preclinical Research

The complex pathophysiology of IBD necessitates a systems-level understanding that integrates data from multiple "omics" platforms. wjgnet.comwjgnet.com Future research will see the integration of this compound as a tracer in multi-omics studies to provide a dynamic view of drug metabolism in the context of the host's genetic, proteomic, and metabolic landscape. universiteitleiden.nlresearchgate.netnih.gov

By administering this compound in preclinical models of IBD, researchers can trace the labeled carbon atoms through various metabolic pathways. nih.gov This stable isotope-resolved metabolomics (SIRM) approach can reveal not only the direct metabolism of the drug but also its downstream effects on host and microbial metabolic networks. researchgate.netnih.gov When combined with proteomics, this can identify specific enzymes and transporters involved in olsalazine's disposition and action. wjgnet.comnih.gov Transcriptomics can further elucidate the genetic regulation of these proteins. This integrated multi-omics approach will be instrumental in identifying novel biomarkers of drug response and understanding the mechanisms of inter-individual variability in treatment outcomes. wjgnet.comnih.gov

Table 2: Potential Multi-Omics Applications with this compound in IBD Research

| Omics Platform | Research Question | Expected Outcome |

| Metabolomics (SIRM) | How does this compound metabolism vary with disease activity and gut microbiome composition? | Identification of metabolic signatures associated with drug efficacy and microbial activity. universiteitleiden.nlnih.gov |

| Proteomics | Which host and microbial proteins interact with and metabolize olsalazine? | Discovery of novel enzymes and transporters involved in olsalazine's pathway. wjgnet.combiorxiv.org |

| Transcriptomics | How does olsalazine treatment alter gene expression in the colonic mucosa? | Understanding the molecular mechanisms of olsalazine's anti-inflammatory effects. wjgnet.com |

| Genomics | Are there genetic variants that influence olsalazine metabolism and response? | Identification of pharmacogenomic markers for personalized therapy. wjgnet.com |

Computational Modeling and Simulation of this compound Metabolism and Distribution

Computational modeling has emerged as a powerful tool in drug development, offering insights into pharmacokinetic and pharmacodynamic processes. mdpi.commdpi.com Future research will increasingly leverage computational models to simulate the metabolism and distribution of this compound in the complex environment of the gastrointestinal tract.